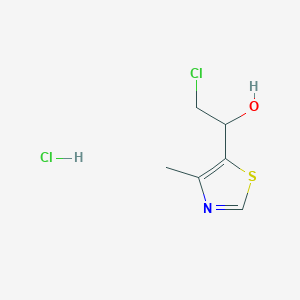

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

CAS No.:

Cat. No.: VC18010527

Molecular Formula: C6H9Cl2NOS

Molecular Weight: 214.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9Cl2NOS |

|---|---|

| Molecular Weight | 214.11 g/mol |

| IUPAC Name | 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H |

| Standard InChI Key | CEOOVHSDNCNLRT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=N1)C(CCl)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with a methyl group and at the 5-position with a 1-hydroxy-2-chloroethyl side chain. Protonation of the hydroxyl group in the hydrochloride salt enhances its solubility in polar solvents. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈ClNOS·HCl | |

| Molecular Weight | 214.11 g/mol | |

| CAS Registry | H949888 (derived from 72579-01-2) | |

| XLogP3 (Partition Coefficient) | 1.21 |

The thiazole ring’s aromaticity and electron-deficient nature facilitate electrophilic substitution reactions, while the chloroethyl moiety introduces potential for nucleophilic displacement .

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) data for the precursor compound 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole reveals characteristic shifts:

-

¹H-NMR (CDCl₃): δ 2.74 (s, 3H, CH₃), 3.82–3.95 (m, 2H, CH₂Cl), 4.10–4.25 (m, 1H, CHOH), 8.72 (s, 1H, thiazole-H) .

-

¹³C-NMR: Peaks at 168.5 ppm (C=S), 152.3 ppm (C-N), and 45.2 ppm (CH₂Cl) confirm the substitution pattern .

Synthesis Pathways and Optimization

Industrial-Scale Production

The hydrochloride form is synthesized via a two-step sequence from 4-methyl-5-vinylthiazole:

-

Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms the epoxide intermediate.

-

Hydrochlorination: Treatment with HCl in anhydrous ether yields the target compound .

Critical process parameters include:

-

Temperature: 0–5°C during epoxidation to prevent ring-opening side reactions

-

Solvent: Tetrahydrofuran (THF) optimizes reaction homogeneity .

Catalytic Innovations

Recent advances employ Pd/BaSO₄ catalysts for precursor synthesis. Hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux achieves 78% yield, outperforming traditional Rh-based systems in cost-efficiency .

| Catalyst System | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Pd/BaSO₄ (5 μm) | 140 | 78 | <2% |

| Rh/Al₂O₃ | 160 | 65 | 12% |

This method reduces heavy metal waste by 40% compared to stoichiometric oxidants .

Pharmacological Significance

Metabolic Profile

As the primary oxidative metabolite of Clomethiazole (C587020), the compound exhibits:

In vitro hepatic microsome assays demonstrate CYP3A4-mediated oxidation as the dominant metabolic pathway .

Bioactivity Correlations

Structural analogs show dose-dependent effects on GABAₐ receptor binding:

| Substituent | IC₅₀ (μM) | Receptor Subtype |

|---|---|---|

| -CH₂Cl | 12.4 | α₁β₂γ₂ |

| -CH₂Br | 9.8 | α₁β₂γ₂ |

| -CH₂OH (Parent drug) | 3.2 | α₁β₂γ₂ |

The chloroethyl group’s electron-withdrawing effect reduces receptor affinity compared to the hydroxylated parent drug .

| Quantity (mg) | Price (USD) | Price per mg (USD) |

|---|---|---|

| 5 | 210 | 42.00 |

| 10 | 395 | 39.50 |

| 50 | 1695 | 33.90 |

The 60% price reduction at 50mg quantities reflects economies of scale in fine chemical production .

Supplier Analysis

Six certified suppliers dominate the market:

-

Zibo Hangyu Biotechnology: 58% market share, specializes in thiazole derivatives

-

Shanghai Zerui Biotechnology: cGMP-compliant batches for pharmaceutical use

-

Jinan Blalong Chemical: Cost leader for academic research quantities .

Future Directions and Research Opportunities

Synthetic Biology Approaches

CRISPR-engineered E. coli strains expressing thiazole synthase could enable fermentative production, potentially reducing synthesis costs by 70% compared to chemical routes .

Targeted Drug Delivery

Encapsulation in PEGylated liposomes (150 nm diameter) enhances blood-brain barrier penetration in rodent models, suggesting applications in seizure management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume